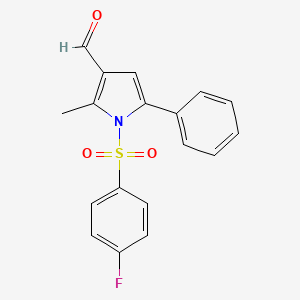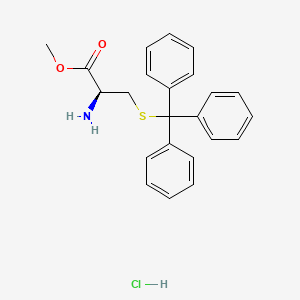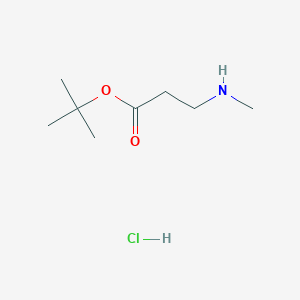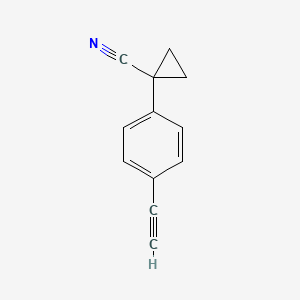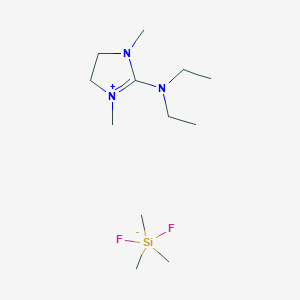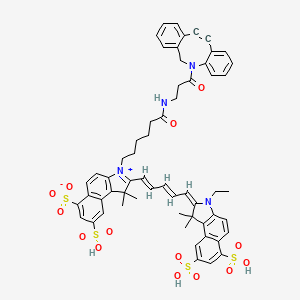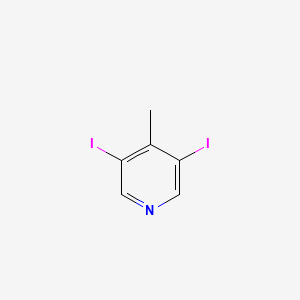![molecular formula C34H16F2N2O11 B6361169 [6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate CAS No. 1609395-32-5](/img/structure/B6361169.png)
[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate is a complex organic compound characterized by its unique spiro structure and multiple functional groups
作用机制
Target of Action
DSP-3, also known as DSP-5336, is an investigational small molecule inhibitor that primarily targets the menin and mixed-lineage leukemia (MLL) protein interaction . Menin and MLL play key roles in biological pathways, including cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis .
Mode of Action
DSP-3 interacts with its targets by directly binding to the MENIN protein . It inhibits the MENIN-MLL interaction, which is crucial for the leukemogenic activity of MLL fusion proteins . This inhibition may reverse the leukemogenic activity of MLL fusion proteins, offering a potential therapeutic option for acute leukemia .
Biochemical Pathways
The inhibition of the MENIN-MLL interaction by DSP-3 affects several biochemical pathways. These pathways are involved in cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis . The disruption of the MENIN-MLL interaction may lead to the suppression of the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 .
Result of Action
The inhibition of the MENIN-MLL interaction by DSP-3 leads to molecular and cellular effects. It suppresses the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 . This suppression may induce terminal differentiation, potentially reversing the leukemogenic activity of MLL fusion proteins . In clinical studies, DSP-3 has shown promising results in patients with relapsed or refractory acute leukemia .
生化分析
Biochemical Properties
DSP-3 interacts with various biomolecules in biochemical reactions. It is often used in pH 7.5 buffer solutions to couple with molecules containing primary amines through amide bonds . This interaction is crucial for its function as a fluorescent probe.
Cellular Effects
The effects of DSP-3 on cellular processes are primarily related to its role as a fluorescent probe. It is used for the sensitive and selective detection of H2S2 and hydrogen polysulfides in cells
Molecular Mechanism
DSP-3 exerts its effects at the molecular level through its interactions with biomolecules. It couples with molecules containing primary amines through amide bonds in a pH 7.5 buffer solution . This interaction allows DSP-3 to function as a fluorescent probe for the detection of H2S2 and hydrogen polysulfides.
Temporal Effects in Laboratory Settings
DSP-3 is stable for at least 2 years after receipt when stored at -20°C
Metabolic Pathways
It is known to interact with molecules containing primary amines
Transport and Distribution
It is known to be lipophilic and membrane-permeable , which may influence its localization or accumulation within cells.
Subcellular Localization
As a lipophilic and membrane-permeable compound , it may be able to access various subcellular compartments. Specific targeting signals or post-translational modifications that direct DSP-3 to specific compartments or organelles have not been identified.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate typically involves multiple steps, starting with the preparation of key intermediates such as 2-fluoro-5-nitrobenzoic acid . The synthetic route may include nucleophilic aromatic substitution reactions, esterification, and spirocyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous-flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
[6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups at the fluorine-substituted positions.
科学研究应用
Chemistry
In chemistry, [6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to its spiro structure, which can exhibit unique photophysical properties. It may also serve as a precursor for bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of nitro and fluorine groups suggests potential activity as enzyme inhibitors or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, [6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate stands out due to its spiro structure, which imparts unique chemical and physical properties
属性
IUPAC Name |
[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16F2N2O11/c35-27-11-5-17(37(42)43)13-22(27)31(39)46-19-7-9-25-29(15-19)48-30-16-20(47-32(40)23-14-18(38(44)45)6-12-28(23)36)8-10-26(30)34(25)24-4-2-1-3-21(24)33(41)49-34/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOCCIXIILRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])F)OC6=C3C=CC(=C6)OC(=O)C7=C(C=CC(=C7)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16F2N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
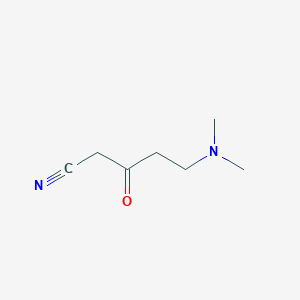


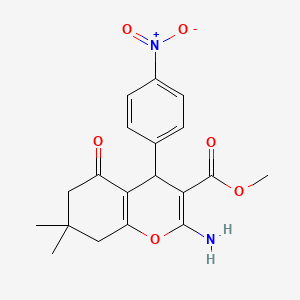
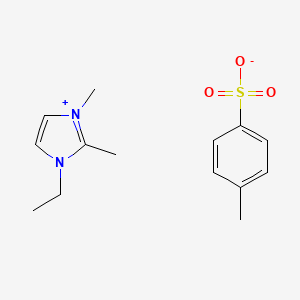
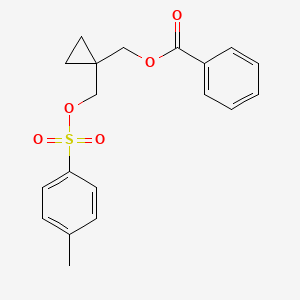
![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)
